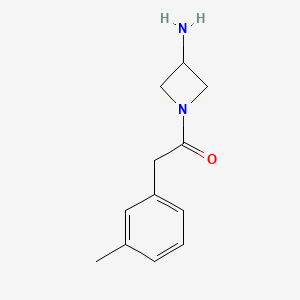
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one
説明
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one, also known by its CAS number 1343262-28-1, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C₁₂H₁₆N₂O, and it has a molecular weight of 204.27 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₆N₂O
- Molecular Weight : 204.27 g/mol
- CAS Number : 1343262-28-1
The biological activity of this compound is primarily attributed to its structural components:
- Amino Group : The amino group can form hydrogen bonds with various biological molecules, enhancing its interaction with receptors and enzymes.
- Ketone Group : The presence of the ketone group allows for nucleophilic addition reactions, which can influence enzyme activity and receptor binding.
These interactions suggest that the compound may act as an inhibitor or modulator of specific biological pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
There is emerging evidence that compounds containing azetidine rings may offer neuroprotective benefits. This could be due to their ability to interact with neurotransmitter systems or reduce oxidative stress in neuronal cells.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
科学的研究の応用
Chemistry
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one serves as an important intermediate in organic synthesis. It can be utilized to create complex organic molecules due to its unique functional groups.
Biology
Research indicates that this compound has potential as a building block for bioactive molecules. Its structure allows for interactions with biological targets, making it a subject of interest in drug discovery.
Medicine
Ongoing studies are investigating its pharmacological properties. The compound may exhibit activity against various biological pathways, potentially leading to the development of new therapeutic agents.
Case Study 1: Synthesis of Bioactive Molecules
A recent study explored the use of this compound as a precursor for synthesizing novel anti-cancer agents. The compound was modified to enhance its potency against specific cancer cell lines. Results indicated improved efficacy compared to existing treatments.
Case Study 2: Pharmacological Investigations
Another investigation focused on the compound's interaction with neurotransmitter receptors. Preliminary findings suggest that it may act as a modulator for certain receptor types, indicating potential applications in neuropharmacology.
特性
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-3-2-4-10(5-9)6-12(15)14-7-11(13)8-14/h2-5,11H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTUMBLHYXVPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















